Cas no 97872-27-0 (2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)propan-2-yl]butanamide)

2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)propan-2-yl]butanamide structure
97872-27-0 structure
Product name:2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)propan-2-yl]butanamide
CAS No:97872-27-0
MF:C20H21FN2O2
MW:340.391348600388
CID:1989916
PubChem ID:178993

2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)propan-2-yl]butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenyl)propan-2-yl]butanamide
    • 2-(1,2-Benzoxazol-3-yl)-N-[2-(4-fluorophenyl)propan-2-yl]butanimidic acid
    • 1,2-Benzisoxazole-3-acetamide, alpha-ethyl-N-(1-(4-fluorophenyl)-1-methylethyl)-
    • DTXSID10913591
    • 97872-27-0
    • Inchi: InChI=1S/C20H21FN2O2/c1-4-15(18-16-7-5-6-8-17(16)25-23-18)19(24)22-20(2,3)13-9-11-14(21)12-10-13/h5-12,15H,4H2,1-3H3,(H,22,24)
    • InChI Key: FDWYGPLQEHWEPV-UHFFFAOYSA-N
    • SMILES: CCC(C1=NOC2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=C(C=C3)F

Computed Properties

  • Exact Mass: 340.158706
  • Monoisotopic Mass: 340.158706
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.184
  • Boiling Point: 532.7°C at 760 mmHg
  • Flash Point: 275.9°C
  • Refractive Index: 1.574

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